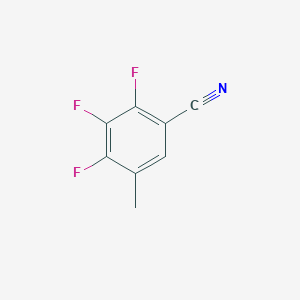
2,3,4-Trifluoro-5-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trifluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H4F3N It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-methylbenzonitrile typically involves the introduction of fluorine atoms and a nitrile group into a benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by nitrile formation. For example, starting from 2,3,4-trifluorotoluene, the compound can be synthesized through a series of reactions including halogenation, substitution, and nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize readily available starting materials and efficient catalysts to facilitate the reactions. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trifluoro-5-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2,3,4-trifluoro-5-methylbenzylamine.
Oxidation: Formation of 2,3,4-trifluoro-5-methylbenzoic acid.
Aplicaciones Científicas De Investigación
2,3,4-Trifluoro-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trifluoro-5-methylbenzonitrile depends on its specific application. In chemical reactions, the electron-withdrawing effect of the fluorine atoms can influence the reactivity of the nitrile group and the benzene ring. This can affect the compound’s interactions with other molecules and its overall chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of three fluorine atoms and a methyl group.
2,3,5,6-Tetrafluorobenzonitrile: Contains four fluorine atoms on the benzene ring without a methyl group.
Uniqueness
2,3,4-Trifluoro-5-methylbenzonitrile is unique due to the specific arrangement of fluorine atoms and the presence of a methyl group. This unique structure can result in distinct chemical properties and reactivity compared to other fluorinated benzonitriles .
Propiedades
Fórmula molecular |
C8H4F3N |
|---|---|
Peso molecular |
171.12 g/mol |
Nombre IUPAC |
2,3,4-trifluoro-5-methylbenzonitrile |
InChI |
InChI=1S/C8H4F3N/c1-4-2-5(3-12)7(10)8(11)6(4)9/h2H,1H3 |
Clave InChI |
YGPGEONJNJEVRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1F)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















